Cas no 1219802-98-8 ((±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7)

(±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 is a deuterated analog of 2-methylpiperazine, featuring selective deuterium substitution at multiple positions. This isotopically labeled compound is primarily utilized in pharmaceutical and biochemical research as a stable isotope tracer, enabling precise metabolic and pharmacokinetic studies. The incorporation of deuterium enhances molecular stability, reducing metabolic degradation and improving detection sensitivity in mass spectrometry and NMR analyses. Its high isotopic purity and well-defined structure make it valuable for mechanistic investigations and drug development. The compound is particularly useful in deuterium exchange experiments and as an internal standard in quantitative assays, ensuring reliable and reproducible analytical results.
(±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 structure
1219802-98-8 structure
Product Name:(±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7
CAS No:1219802-98-8
MF:C5H12N2
MW:100.162180900574
CID:1066570
Update Time:2025-05-21

(±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 Chemical and Physical Properties

Names and Identifiers

    • (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7
    • (±)-2-Methylpiperazine--d7
    • Inchi: 1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3
    • InChI Key: JOMNTHCQHJPVAZ-UHFFFAOYSA-N
    • SMILES: CC1([H])NC([H])([H])C([H])([H])NC1([H])[H]

(±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M324806-1mg
(±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7
1219802-98-8
1mg
$ 64.00 2023-09-07
TRC
M324806-2mg
(±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7
1219802-98-8
2mg
$ 81.00 2023-04-15
TRC
M324806-10mg
(±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7
1219802-98-8
10mg
$ 224.00 2023-09-07

Additional information on (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7

Comprehensive Overview of (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 (CAS No. 1219802-98-8)

The compound (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7, identified by its CAS No. 1219802-98-8, is a deuterated derivative of 2-methylpiperazine. This isotopic labeling makes it a valuable tool in pharmaceutical research, particularly in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium atoms enhances the stability of the molecule, allowing researchers to track its behavior in biological systems with greater precision. This feature is especially relevant in the development of deuterated drugs, a growing trend in the pharmaceutical industry aimed at improving drug efficacy and reducing side effects.

In recent years, the demand for deuterated compounds like (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 has surged due to their applications in isotope effect studies and mass spectrometry. Researchers are increasingly focusing on how deuterium substitution affects metabolic pathways, a topic that aligns with current interests in personalized medicine and targeted therapies. The compound’s unique structure also makes it a candidate for probing enzyme mechanisms and receptor interactions, which are critical areas in neurodegenerative disease and oncology research.

The synthesis of (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 involves advanced techniques such as deuterium exchange reactions or labeled precursor incorporation. These methods ensure high isotopic purity, which is essential for accurate experimental results. Given the compound’s role in stable isotope labeling, it is often used in conjunction with NMR spectroscopy and LC-MS to elucidate molecular structures and dynamics. This aligns with the broader scientific community’s push toward more reproducible and transparent research practices.

From an industrial perspective, (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 is part of a niche but rapidly expanding market for isotopically labeled chemicals. Companies specializing in custom synthesis and contract research are investing heavily in deuterated analogs to meet the needs of academic and pharmaceutical clients. This trend is driven by the increasing complexity of drug development pipelines and the need for more sophisticated analytical tools. As such, the compound’s versatility positions it as a key player in the future of medicinal chemistry and biomarker discovery.

Environmental and regulatory considerations also play a role in the use of (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7. Unlike radioactive isotopes, deuterium is non-toxic and environmentally benign, making it a safer alternative for long-term studies. This advantage is particularly important in light of global efforts to reduce hazardous waste in laboratories. Furthermore, the compound’s stability under various conditions makes it suitable for long-term storage and international shipping, addressing logistical challenges in collaborative research projects.

In summary, (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 (CAS No. 1219802-98-8) exemplifies the intersection of chemistry, biology, and technology in modern science. Its applications span from drug development to diagnostic tools, reflecting the compound’s adaptability to diverse research needs. As the scientific community continues to explore the potential of deuterated molecules, this compound is poised to remain at the forefront of innovation in life sciences and material research.

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